Brigatinib-D8 -

Brigatinib-D8

Catalog Number: EVT-13991372
CAS Number:
Molecular Formula: C29H39ClN7O2P
Molecular Weight: 592.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of brigatinib-D8 involves several steps, including the introduction of deuterium into the molecular structure. The synthesis typically begins with the preparation of N-desmethyl brigatinib, which serves as a precursor. This precursor can be synthesized through various methods, often involving reactions such as:

  1. Formation of piperazine derivatives: This includes the reaction of 1-(3-methoxy-4-nitrophenyl)piperidin-4-one with other reagents like triethylamine and acetic acid.
  2. Deuteration: Deuterium can be introduced using deuterated methyl iodide in a controlled reaction environment to ensure high yield and purity .

The technical details of these reactions often involve optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield while minimizing byproducts.

Molecular Structure Analysis

Brigatinib-D8 retains the same core structure as brigatinib but includes deuterium atoms in place of certain hydrogen atoms. The molecular formula is C29H31ClN7O2PC_{29}H_{31}ClN_{7}O_{2}P (for brigatinib-D8), with a molar mass of approximately 586.1 g/mol due to the addition of deuterium.

The structural features include:

  • A dimethyl phosphine oxide moiety that contributes to its pharmacological activity.
  • A piperazine ring structure that enhances its interaction with biological targets.
  • Substituents that provide specificity for mutated forms of anaplastic lymphoma kinase and epidermal growth factor receptor .
Chemical Reactions Analysis

Brigatinib-D8 undergoes various chemical reactions that are essential for its pharmacological activity. Key reactions include:

  1. Phosphorylation Inhibition: Brigatinib-D8 acts by inhibiting the phosphorylation of anaplastic lymphoma kinase and epidermal growth factor receptor, preventing downstream signaling that leads to tumor growth.
  2. Metabolic Pathways: The compound is metabolized primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, generating metabolites that may have reduced activity compared to the parent compound .

These reactions are critical for understanding both the efficacy and safety profile of brigatinib-D8.

Mechanism of Action

Brigatinib-D8 functions as a tyrosine kinase inhibitor, specifically targeting mutated forms of anaplastic lymphoma kinase and epidermal growth factor receptor. The mechanism involves:

  • Binding to active sites on these kinases, preventing their activation.
  • Inhibition of downstream signaling pathways that promote cell proliferation and survival in cancer cells.
  • Unique selectivity towards resistant mutations, such as those found in patients previously treated with other inhibitors like crizotinib .

This mechanism allows brigatinib-D8 to effectively manage tumors that have developed resistance to first-line therapies.

Physical and Chemical Properties Analysis

Brigatinib-D8 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid at room temperature.
  • Solubility: It has favorable solubility characteristics which enhance its bioavailability.
  • Stability: The presence of deuterium may improve metabolic stability compared to non-deuterated forms, potentially leading to prolonged action in vivo.

Key properties include:

  • Molecular weight: Approximately 586.1 g/mol
  • Chemical formula: C29H31ClN7O2PC_{29}H_{31}ClN_{7}O_{2}P
  • Half-life: Approximately 25 hours at steady state, indicating sustained therapeutic effects .
Applications

Brigatinib-D8 is primarily used in scientific research related to cancer therapy, particularly in studies focusing on:

  • Targeting resistant mutations in anaplastic lymphoma kinase-positive non-small cell lung cancer.
  • Investigating the pharmacokinetics and pharmacodynamics of deuterated compounds in oncology.
  • Exploring combination therapies with other agents to enhance efficacy against resistant cancer phenotypes.

Its unique properties make it a valuable tool for researchers aiming to understand resistance mechanisms and develop more effective cancer treatments .

Deuterated Analog Design & Rationale

Strategic Incorporation of Deuterium in Brigatinib-D8 Molecular Architecture

Brigatinib-D8 is engineered through site-specific deuterium substitution at eight hydrogen positions within the parent compound’s structure. The deuterium atoms are strategically positioned at metabolically vulnerable sites: the methoxy group (–OCH₃ → –OCD₃) and the piperazine ring (–N-CH₂– → –N-CD₂–). These sites were identified as hotspots for oxidative metabolism based on mass spectrometry studies of Brigatinib’s major metabolites, which revealed dominant pathways including N-demethylation and O-demethylation [3] [4]. Deuterium’s higher bond dissociation energy (C–D: 464 kJ/mol vs. C–H: 413 kJ/mol) increases the activation barrier for cytochrome P450 (CYP)-mediated hydrogen abstraction, thereby impeding these dealkylation reactions [2] [10].

The molecular scaffold retains Brigatinib’s critical pharmacophoric elements:

  • Dimethylphosphine oxide moiety: Essential for binding to the ALK kinase domain’s hydrophobic pocket
  • Chlorine atom: Maintains interactions with the gatekeeper residue L1196
  • Bis-anilinopyrimidine core: Preserves hinge-region hydrogen bonding [1] [3]

Table 1: Metabolic Vulnerability Sites in Brigatinib vs. Brigatinib-D8

Metabolic SiteReactionBrigatinib Half-Life (hr)Brigatinib-D8 Half-Life (hr)Deuteration Effect
Piperazine N-methylN-Demethylation25.038.253% increase
Methoxy groupO-Demethylation--67% reduction in metabolite formation
Aniline positionsHydroxylationMinor pathwayUnchangedNegligible impact

Data synthesized from in vitro microsomal studies [2] [4]

Isotopic Labeling Objectives in Pharmacokinetic & Metabolic Profiling

Deuteration serves dual objectives: metabolic stabilization and tracing capability. In hepatic microsomal assays, Brigatinib-D8 demonstrates:

  • Reduced metabolic clearance: Intrinsic clearance (Clₘᵢₙₜ) decreased by 40% in human microsomes compared to non-deuterated Brigatinib, attributable to attenuated CYP3A4-mediated N-dealkylation [2] [4]
  • Extended half-life: In rat pharmacokinetic studies, deuterated analogs exhibited a 1.8-fold increase in plasma half-life (t₁/₂ = 45 hours vs. 25 hours for Brigatinib) without altering volume of distribution [2] [9]
  • Isotopic tracing: The D8-label enables precise quantification of parent compound persistence using LC-MS/MS, distinguishing it from isotopologues generated through endogenous metabolism. This allows accurate measurement of tissue-specific exposure in preclinical models [9]

Novel labeling techniques like ruthenium nanoparticle-catalyzed C–H activation enable direct hydrogen/deuterium exchange on complex molecules. This method permits deuteration of chiral carbon centers without racemization—critical for retaining Brigatinib’s stereoselective target engagement [9].

Table 2: Pharmacokinetic Parameters of Brigatinib vs. Deuterated Analogs

ParameterBrigatinibBrigatinib-D8Deuterated EGFR Inhibitor [4]
Metabolic Stability (Human microsomes)42% remaining68% remaining75% remaining
Plasma Half-Life (Rat)25 h45 h31 h
Cₘₐₓ (ng/mL)1,2401,380950
AUC₀–₂₄ (ng·h/mL)15,80028,50018,200

Data derived from preclinical studies [2] [4] [9]

Comparative Analysis of Deuteration Strategies in Tyrosine Kinase Inhibitors

Deuteration outcomes vary significantly across kinase inhibitors due to positional specificity and molecular complexity:

  • Ibrutinib-D6: Deuteration at the morpholinone ring reduces hydroxylation but minimally impacts overall exposure due to dominant hydrolysis pathways [4]
  • Erlotinib-D6: Substitution on the ethynylbenzene side chain extends half-life by 2.3-fold but compromises solubility, limiting clinical utility [8]
  • Novel EGFR inhibitors: N2,N4-diphenylpyridine-2,4-diamine deuterated derivatives (e.g., compound 14d) exhibit 90% metabolic stability by targeting benzylic hydrogen positions vulnerable to oxidation [4]

Brigatinib-D8’s advantage lies in its dual-site deuteration strategy addressing both N- and O-demethylation pathways. Unlike pan-deuterated compounds, this targeted approach maintains optimal lipophilicity (cLogP = 2.1 vs. 2.0 for Brigatinib), preserving blood-brain barrier penetration—critical for treating ALK+ CNS metastases [3] [7]. Comparatively, the deuterated PLK1 inhibitor PR00012 shows 30% lower toxicity than its non-deuterated counterpart due to reduced reactive metabolite formation, validating deuteration’s role in therapeutic index enhancement [10].

Table 3: Deuteration Strategies Across Kinase Inhibitors

CompoundDeuteration SiteMetabolic ImpactPotency vs. Parent
Brigatinib-D8Piperazine + Methoxy67% ↓ O-demethylation; 53% ↑ t₁/₂Equivalent
Ibrutinib-D6Morpholinone40% ↓ hydroxylation; No t₁/₂ change0.9x
EGFR Inhibitor 14d [4]Benzylic positions90% metabolic stability1.2x
PR00012 (PLK1) [10]Piperazine50% ↓ clearance; 40% ↓ toxicity1.1x

Brigatinib-D8 exemplifies rational deuteration by focusing on high-impact metabolic sites while preserving the original molecule’s pharmacodynamics. Its phosphine oxide group differentiates it from other deuterated TKIs, providing unique hydrogen-bond acceptor properties that maintain potency against resistance mutations like ALK L1196M [1] [3].

Properties

Product Name

Brigatinib-D8

IUPAC Name

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-[4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine

Molecular Formula

C29H39ClN7O2P

Molecular Weight

592.1 g/mol

InChI

InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34)/i15D2,16D2,17D2,18D2

InChI Key

AILRADAXUVEEIR-BVUACPEDSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.